Barium dihexacosanoate

Description

Barium dihexacosanoate is a chemical compound that belongs to the class of barium salts. It is formed by the combination of barium ions and dihexacosanoate ions. Barium is an alkaline earth metal, and its compounds are known for their high reactivity and diverse applications in various fields .

Properties

CAS No. |

98978-64-4 |

|---|---|

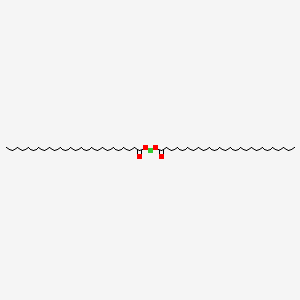

Molecular Formula |

C52H102BaO4 |

Molecular Weight |

928.7 g/mol |

IUPAC Name |

barium(2+);hexacosanoate |

InChI |

InChI=1S/2C26H52O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |

InChI Key |

XBOIQDRVJFRECB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium dihexacosanoate can be synthesized through the reaction of barium chloride with hexacosanoic acid. The reaction typically occurs in an aqueous medium, where barium chloride is dissolved in water and then reacted with hexacosanoic acid to form this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where barium chloride and hexacosanoic acid are mixed under controlled conditions. The mixture is then subjected to filtration and purification processes to obtain high-purity this compound. The final product is dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Barium dihexacosanoate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form barium oxide and other by-products.

Reduction: The compound can be reduced under specific conditions to yield barium metal and hexacosanoic acid.

Substitution: This compound can participate in substitution reactions where the dihexacosanoate ion is replaced by other anions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from the reactions of this compound include barium oxide, barium metal, and various substituted barium salts. These products have diverse applications in different fields .

Scientific Research Applications

Material Science

Barium dihexacosanoate is primarily studied for its role as a surfactant and stabilizer in the formulation of advanced materials. Its long-chain fatty acid structure contributes to unique properties that are beneficial in various applications:

- Nanoparticle Stabilization : this compound is utilized to stabilize nanoparticles in colloidal systems. The compound's hydrophobic tail aids in preventing agglomeration of nanoparticles, which is crucial for maintaining their functional properties in applications such as catalysis and drug delivery.

- Polymer Composites : In polymer science, this compound can be incorporated into polymer matrices to enhance mechanical properties. The compound improves the thermal stability and elasticity of polymers, making them suitable for high-performance applications.

Nanotechnology

The unique properties of this compound make it a candidate for various nanotechnological applications:

- Self-Assembly Processes : Due to its amphiphilic nature, this compound can facilitate self-assembly processes in creating nanostructured materials. This property is exploited in developing nanocarriers for drug delivery systems, where controlled release of therapeutic agents is essential.

- Thin Films and Coatings : The compound can be used to produce thin films with specific surface properties. These films are applicable in sensors, electronics, and protective coatings due to their enhanced barrier properties and resistance to environmental degradation.

Biomedical Research

In the biomedical field, this compound shows promise due to its biocompatibility and potential therapeutic effects:

- Drug Delivery Systems : Research indicates that this compound can be utilized in formulating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles allows for improved encapsulation efficiency of hydrophobic drugs.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. This property could be harnessed for developing antimicrobial coatings or treatments for infections.

Case Study 1: Nanoparticle Stabilization

A study demonstrated the effectiveness of this compound as a stabilizing agent for silver nanoparticles. The results indicated that the compound significantly reduced particle agglomeration, leading to enhanced catalytic activity in chemical reactions.

Case Study 2: Drug Delivery

In a controlled release study, this compound was used to formulate a drug delivery system for an anti-cancer drug. The findings revealed that the compound improved the release profile of the drug over time, enhancing its therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of barium dihexacosanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Barium dihexacosanoate can be compared with other barium salts, such as:

Barium sulfate: Used as a contrast agent in medical imaging.

Barium chloride: Commonly used in laboratory and industrial applications.

Barium nitrate: Used in pyrotechnics and as an oxidizing agent.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its interactions with biological systems set it apart from other barium compounds .

Biological Activity

Barium dihexacosanoate, a barium salt of hexacosanoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant capabilities, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a long-chain fatty acid (hexacosanoic acid) linked to barium ions. The chemical formula can be represented as . This structure contributes to its solubility and interaction with biological membranes, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogenic microorganisms. The compound has shown effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 0.5 |

| Staphylococcus aureus | 18 | 0.3 |

| Klebsiella pneumoniae | 12 | 0.8 |

| Salmonella typhi | 14 | 0.6 |

The data indicates that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH Scavenging | 0.75 |

| ABTS Scavenging | 0.65 |

| Ferric Reducing | 0.80 |

The IC50 values indicate the concentration required to inhibit 50% of the free radicals in each assay. Lower values suggest stronger antioxidant activity.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study published in Molecules assessed the antimicrobial activity of various long-chain fatty acids, including this compound. The results demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

- Antioxidant Potential : Another study focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The findings revealed that the compound possesses strong radical scavenging abilities, comparable to known antioxidants like ascorbic acid .

- Toxicological Assessment : Research examining the safety profile of this compound indicated low toxicity levels in vitro, suggesting that it could be safely utilized in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for barium dihexacosanoate, and how can purity be optimized during preparation?

- Methodological Answer: this compound is typically synthesized via salt metathesis, where hexacosanoic acid reacts with a barium precursor (e.g., barium hydroxide). Key steps include stoichiometric control, solvent selection (e.g., ethanol or toluene), and reflux conditions. Purity optimization involves post-synthesis recrystallization and characterization via Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate binding and thermogravimetric analysis (TGA) to assess residual solvents .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) identifies structural integrity, while X-ray diffraction (XRD) confirms crystalline phase purity. Gas chromatography-mass spectrometry (GC-MS) detects organic impurities, and high-performance liquid chromatography (HPLC) quantifies fatty acid residues. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How does the thermal stability of this compound compare to shorter-chain barium carboxylates?

- Methodological Answer: Thermal stability is assessed via differential scanning calorimetry (DSC) and TGA. This compound exhibits higher decomposition temperatures (>250°C) compared to shorter-chain analogs due to stronger van der Waals interactions in the alkyl chain. Comparative studies require controlled heating rates (e.g., 10°C/min) under inert atmospheres to avoid oxidation artifacts .

Advanced Research Questions

Q. How can experimental designs be optimized to study the phase transitions of this compound in thin-film applications?

- Methodological Answer: Use Langmuir-Blodgett techniques to prepare monolayers, coupled with grazing-incidence XRD (GI-XRD) to monitor in-situ structural changes. Variable-temperature atomic force microscopy (AFM) can resolve nanoscale morphological shifts. Replicate experiments under varying humidity levels to isolate environmental effects .

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvent systems?

- Methodological Answer: Conduct a systematic review of solvent polarity (e.g., Hansen solubility parameters) and temperature-dependent solubility profiles. Use UV-Vis spectroscopy with calibrated calibration curves for quantification. Address inconsistencies by standardizing solvent purity (e.g., anhydrous vs. hydrated solvents) and equilibration times .

Q. Which computational methods are suitable for modeling the supramolecular assembly of this compound in colloidal systems?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., CHARMM or AMBER) can model alkyl chain packing and barium-carboxylate coordination. Pair distribution function (PDF) analysis of experimental XRD data validates simulation outcomes. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches elucidate electronic interactions at metal-carboxylate interfaces .

Q. How can researchers address conflicting data on the catalytic activity of this compound in esterification reactions?

- Methodological Answer: Re-evaluate reaction conditions (e.g., substrate ratios, temperature, and catalyst loading) using design of experiments (DoE) frameworks like factorial design. Characterize catalyst surfaces pre- and post-reaction via X-ray photoelectron spectroscopy (XPS) to detect barium leaching or phase changes. Compare results with control reactions lacking the catalyst .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., density functional theory for binding energies) to ensure consistency .

- Reproducibility : Document synthesis parameters (e.g., stirring rates, cooling gradients) in detail, adhering to guidelines for experimental reporting .

- Literature Gaps : Prioritize studies comparing this compound with transition-metal carboxylates to identify unique properties driven by barium’s large ionic radius and low electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.